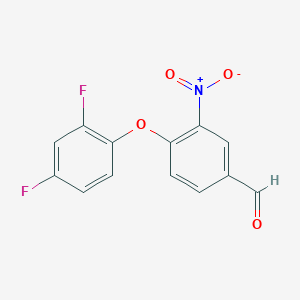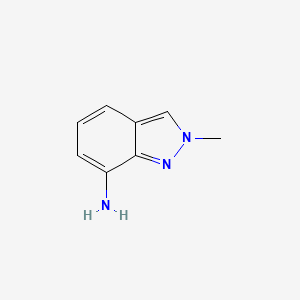
4-(Pyridin-4-yl)pyrimidin-2-amine
Overview
Description
4-(Pyridin-4-yl)pyrimidin-2-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties. The presence of nitrogen atoms in the rings contributes to its ability to interact with various biological targets, making it a valuable scaffold for drug development.
Mechanism of Action
Target of Action
The primary target of 4-(Pyridin-4-yl)pyrimidin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
The compound interacts with its target, PLK4, by inhibiting its activity . This interaction results in the disruption of centriole duplication, a process crucial for cell division and genome integrity . The compound’s inhibitory activity against PLK4 has been demonstrated in vitro .
Biochemical Pathways
The inhibition of PLK4 affects the pathway of centriole duplication . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
The compound exhibits good plasma stability and liver microsomal stability . These properties suggest that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability .
Result of Action
At the cellular level, the compound presents excellent antiproliferative activity against cancer cells . This suggests that the compound’s action results in the inhibition of cancer cell growth .
Biochemical Analysis
Biochemical Properties
4-(Pyridin-4-yl)pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One notable interaction is with serine/threonine protein kinase PLK4, a master regulator of centriole duplication. The compound exhibits high inhibitory activity against PLK4, with an IC50 value of 0.0067 μM . This interaction is significant for maintaining genome integrity and has implications in cancer treatment due to the overexpression of PLK4 in various cancers.
Cellular Effects
At the cellular level, this compound exhibits antiproliferative activity against breast cancer cells . This compound influences cell function by inhibiting key enzymes involved in cell cycle regulation, leading to reduced cell proliferation. The inhibition of PLK4 by this compound disrupts centriole duplication, which is essential for proper cell division. This disruption can lead to cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly protein kinases. The compound’s aminopyrimidine core is critical for its inhibitory activity. Molecular docking studies have shown that this compound forms hydrogen bonds with key amino acid residues in the active site of PLK4, stabilizing the inhibitor-enzyme complex . This binding inhibits the kinase activity of PLK4, preventing the phosphorylation of downstream targets and ultimately disrupting centriole duplication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability, with a plasma half-life of over 289.1 minutes and liver microsomal stability of over 145 minutes . Long-term studies have shown that this compound maintains its inhibitory activity against PLK4 over extended periods, making it a reliable candidate for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PLK4 activity without causing significant toxicity . At higher doses, there may be potential adverse effects, including off-target interactions and toxicity. It is essential to determine the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation by liver microsomes . The metabolic stability of this compound is a critical factor in its pharmacokinetic profile, influencing its bioavailability and therapeutic potential .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic efficacy . The distribution of this compound within tissues is influenced by its physicochemical properties, including its solubility and stability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on PLK4 . Post-translational modifications and targeting signals play a role in the precise localization of this compound, ensuring its effective interaction with target biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-yl)pyrimidin-2-amine typically involves the formation of the pyrimidine ring followed by the introduction of the pyridine moiety. One common method includes the reaction of 2-aminopyrimidine with 4-bromopyridine under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, with palladium acetate as the catalyst. The reaction is typically performed in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine or pyrimidine derivatives.
Scientific Research Applications
4-(Pyridin-4-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its anticancer properties, particularly as an inhibitor of cyclin-dependent kinases.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyridin-2-yl)pyrimidin-2-amine
- 4-(Pyridin-3-yl)pyrimidin-2-amine
- 4-(Pyridin-4-yl)pyrimidin-4-amine
Uniqueness
4-(Pyridin-4-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which allows for distinct interactions with biological targets compared to its analogs. This unique structure contributes to its selectivity and potency as an inhibitor of cyclin-dependent kinases, making it a promising candidate for anticancer drug development.
Properties
IUPAC Name |
4-pyridin-4-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-9-12-6-3-8(13-9)7-1-4-11-5-2-7/h1-6H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCZZTJYJOQZHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363239 | |
| Record name | 4-(pyridin-4-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66521-70-8 | |
| Record name | 4-(pyridin-4-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid](/img/structure/B1270132.png)




![5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B1270165.png)

![4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid](/img/structure/B1270183.png)
![1-(7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1270196.png)



